molecular formula C14H17BrClNO4 B14663721 1-(o-Bromobenzyl)-3-chloropiperidine oxalate CAS No. 40616-92-0

1-(o-Bromobenzyl)-3-chloropiperidine oxalate

Cat. No.: B14663721
CAS No.: 40616-92-0
M. Wt: 378.64 g/mol
InChI Key: PFUMCCLZOCJVDA-UHFFFAOYSA-N
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Description

1-(o-Bromobenzyl)-3-chloropiperidine oxalate is an organic compound that features a piperidine ring substituted with a bromobenzyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-Bromobenzyl)-3-chloropiperidine oxalate typically involves the reaction of o-bromobenzyl chloride with 3-chloropiperidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(o-Bromobenzyl)-3-chloropiperidine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(o-Bromobenzyl)-3-chloropiperidine oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(o-Bromobenzyl)-3-chloropiperidine oxalate involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the piperidine ring can interact with various biological receptors. The compound may exert its effects through pathways involving radical intermediates or nucleophilic attack .

Comparison with Similar Compounds

  • 1-(o-Bromobenzyl)-3-chloropiperidine
  • 1-(o-Bromobenzyl)-3-chloropiperidine hydrochloride
  • 1-(o-Bromobenzyl)-3-chloropiperidine acetate

Comparison: 1-(o-Bromobenzyl)-3-chloropiperidine oxalate is unique due to its oxalate salt form, which can influence its solubility and reactivity. Compared to its hydrochloride or acetate counterparts, the oxalate form may offer different pharmacokinetic properties and stability profiles .

Properties

CAS No.

40616-92-0

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-3-chloropiperidine;oxalic acid

InChI

InChI=1S/C12H15BrClN.C2H2O4/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15;3-1(4)2(5)6/h1-2,4,6,11H,3,5,7-9H2;(H,3,4)(H,5,6)

InChI Key

PFUMCCLZOCJVDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Br)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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